molecular formula C15H21NO4 B13886600 Tert-butyl 3-(4-methoxyphenoxy)azetidine-1-carboxylate

Tert-butyl 3-(4-methoxyphenoxy)azetidine-1-carboxylate

Cat. No.: B13886600
M. Wt: 279.33 g/mol
InChI Key: MUUOACNDEXYLGC-UHFFFAOYSA-N
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Description

Tert-butyl 3-(4-methoxyphenoxy)azetidine-1-carboxylate is a synthetic organic compound with the molecular formula C15H21NO4 It is characterized by the presence of an azetidine ring, a tert-butyl ester group, and a 4-methoxyphenoxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(4-methoxyphenoxy)azetidine-1-carboxylate typically involves the reaction of 3-(4-methoxyphenoxy)azetidine-1-carboxylic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to minimize the environmental impact of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(4-methoxyphenoxy)azetidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride or potassium carbonate.

Major Products

    Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

    Reduction: Formation of tert-butyl 3-(4-methoxyphenoxy)azetidine-1-methanol.

    Substitution: Formation of tert-butyl 3-(4-substituted phenoxy)azetidine-1-carboxylate derivatives.

Scientific Research Applications

Tert-butyl 3-(4-methoxyphenoxy)azetidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate or a precursor in the synthesis of pharmaceuticals.

    Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of tert-butyl 3-(4-methoxyphenoxy)azetidine-1-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The azetidine ring and the methoxyphenoxy group can contribute to its binding affinity and specificity. The compound may also influence cellular pathways involved in processes like cell proliferation, apoptosis, or signal transduction.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3-(2-oxoethyl)azetidine-1-carboxylate
  • Tert-butyl 3-(methylamino)azetidine-1-carboxylate
  • Tert-butyl 3-(4-methoxyphenyl)azetidine-1-carboxylate

Uniqueness

Tert-butyl 3-(4-methoxyphenoxy)azetidine-1-carboxylate is unique due to the presence of the 4-methoxyphenoxy group, which can impart distinct chemical and biological properties. This substituent can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C15H21NO4

Molecular Weight

279.33 g/mol

IUPAC Name

tert-butyl 3-(4-methoxyphenoxy)azetidine-1-carboxylate

InChI

InChI=1S/C15H21NO4/c1-15(2,3)20-14(17)16-9-13(10-16)19-12-7-5-11(18-4)6-8-12/h5-8,13H,9-10H2,1-4H3

InChI Key

MUUOACNDEXYLGC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)OC2=CC=C(C=C2)OC

Origin of Product

United States

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